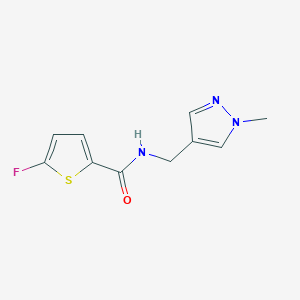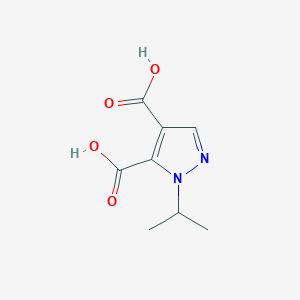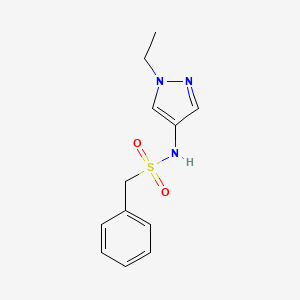
5-Fluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a fluorine atom and a carboxamide group, which is further linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling Reactions: The pyrazole and thiophene moieties are coupled using cross-coupling reactions such as Suzuki or Stille coupling, often catalyzed by palladium complexes.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of thiophene with an amine derivative of pyrazole under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the fluorine-substituted thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Fluoro-N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-thiophenecarboxamide: Lacks the pyrazole moiety, making it less versatile in biological applications.
N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide: Lacks the fluorine atom, which may reduce its potency in certain applications.
Uniqueness
5-Fluoro-N~2~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is unique due to the presence of both the fluorine atom and the pyrazole moiety, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications and more potent interactions with biological targets.
Properties
Molecular Formula |
C10H10FN3OS |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10FN3OS/c1-14-6-7(5-13-14)4-12-10(15)8-2-3-9(11)16-8/h2-3,5-6H,4H2,1H3,(H,12,15) |
InChI Key |
RVJIXPKGTPLFSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913414.png)
![2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913424.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10913426.png)
![3-(4-fluorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913431.png)
![N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913432.png)

![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10913453.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10913454.png)
![N-benzyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913458.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913469.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913473.png)
![N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913477.png)
